

An In-depth Technical Guide to 5-Bromo-2-(2-methoxyethylamino)pyrimidine

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Compound of Interest

Compound Name: 5-Bromo-2-(2-methoxyethylamino)pyrimidine

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This document provides a comprehensive overview of the molecular structure, properties, and a representative synthesis protocol for **5-Bromo-2-(2-methoxyethylamino)pyrimidine**, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

Molecular Structure and Properties

5-Bromo-2-(2-methoxyethylamino)pyrimidine is a substituted pyrimidine derivative. The core of the molecule is a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The ring is substituted at the 5-position with a bromine atom and at the 2-position with a 2-methoxyethylamino group.

The chemical formula for this compound is C₇H₁₀BrN₃O.^{[1][2][3]} Its structure is confirmed by its IUPAC name, 5-bromo-N-(2-methoxyethyl)pyrimidin-2-amine, and its canonical SMILES representation, COCCNC1=NC=C(Br)C=N1.^[4]

Molecular Data Summary

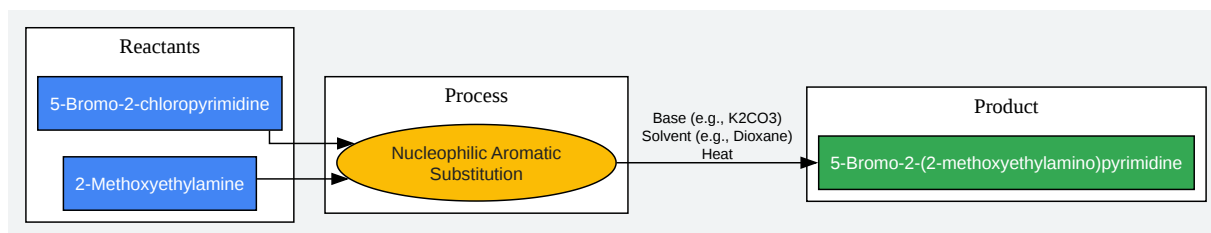
The key quantitative data for **5-Bromo-2-(2-methoxyethylamino)pyrimidine** are summarized in the table below for ease of reference.

Property	Value	Source
Molecular Weight	232.08 g/mol	[1][2]
Molecular Formula	C7H10BrN3O	[1][2][3]
CAS Number	886365-79-3	[1][2][3][4]
IUPAC Name	5-bromo-N-(2-methoxyethyl)pyrimidin-2-amine	[4]
Canonical SMILES	COCCNC1=NC=C(Br)C=N1	[4]
InChI Key	HIDHZHFCKYPDIW-UHFFFAOYSA-N	[4]
Purity	Typically ≥98%	[4]

Synthesis Pathway and Experimental Protocol

The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through various methods. A common and efficient approach for preparing 2-aminopyrimidine derivatives involves the nucleophilic aromatic substitution of a halogenated pyrimidine precursor with a suitable amine.

The logical workflow for the synthesis of **5-Bromo-2-(2-methoxyethylamino)pyrimidine** is depicted below. This pathway illustrates the reaction of a di-halogenated pyrimidine with 2-methoxyethylamine.



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Caption: Proposed synthesis pathway for **5-Bromo-2-(2-methoxyethylamino)pyrimidine**.

Representative Experimental Protocol

The following is a representative protocol for the synthesis of **5-Bromo-2-(2-methoxyethylamino)pyrimidine** based on general procedures for similar compounds.^[5]

Objective: To synthesize **5-Bromo-2-(2-methoxyethylamino)pyrimidine** via nucleophilic aromatic substitution.

Materials:

- 5-Bromo-2-chloropyrimidine
- 2-Methoxyethylamine
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane (anhydrous)
- Ethyl acetate (EtOAc)
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** To a round-bottom flask, add 5-bromo-2-chloropyrimidine (1.0 eq), potassium carbonate (2.0 eq) as a base, and anhydrous 1,4-dioxane as the solvent.
- **Addition of Amine:** Add 2-methoxyethylamine (1.2 eq) to the stirred suspension.
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash with ethyl acetate.
- **Extraction:** Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
- **Drying and Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the pure **5-Bromo-2-(2-methoxyethylamino)pyrimidine**.

Note: This protocol is a generalized representation. Researchers should consult specific literature and perform appropriate safety assessments before conducting any experiment. The synthesis of related 5-bromopyrimidine derivatives has been documented, often starting from precursors like 2-bromomalonaldehyde and amidine compounds or through the modification of other substituted pyrimidines.[6][7] These alternative routes may be considered for process optimization and scale-up.

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